molecular formula C6468H10066N1732O2005S40 B1139707 Alemtuzumab CAS No. 216503-57-0

Alemtuzumab

Cat. No. B1139707
M. Wt: 145454
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alemtuzumab is a medication used to treat chronic lymphocytic leukemia and multiple sclerosis . It is a monoclonal antibody that binds to CD52, a protein present on the surface of mature lymphocytes . After treatment with alemtuzumab, these CD52-bearing lymphocytes are targeted for destruction .


Synthesis Analysis

Alemtuzumab is a recombinant DNA-derived humanized monoclonal antibody . It is produced in mammalian cell (Chinese hamster ovary) suspension culture in a medium containing neomycin .


Molecular Structure Analysis

Alemtuzumab is a humanized IgG1 kappa monoclonal antibody . It has a molecular formula of C6468H10066N1732O2005S40 and an average molecular weight of 145453.8 Da .


Chemical Reactions Analysis

The main mechanism of action of Alemtuzumab is based on targeting CD52, an antigen of unknown function which is found on B and T lymphocytes, leading to depletion followed by repopulation of these cells .


Physical And Chemical Properties Analysis

Alemtuzumab has a molecular formula of C6468H10066N1732O2005S40 and an average molecular weight of 145453.8 Da . It is produced in mammalian cell (Chinese hamster ovary) suspension culture in a medium containing neomycin .

Scientific Research Applications

Mechanism of Action in Multiple Sclerosis

Alemtuzumab, a humanized monoclonal antibody targeting CD52, has demonstrated high efficacy in the therapy of relapsing-remitting multiple sclerosis (MS). It depletes CD52-bearing B and T cells, leading to the restoration of tolerogenic networks. This reprogramming of immune cell composition is essential for its effectiveness in MS. Despite its considerable risks, mainly secondary autoimmune diseases, understanding its mechanism of action (MOA) offers significant therapeutic potential (Ruck, Bittner, Wiendl, & Meuth, 2015).

Efficacy in Relapsing Remitting Multiple Sclerosis

In clinical trials, alemtuzumab has been found to significantly reduce the risk of relapse and sustained accumulation of disability in relapsing remitting MS. Despite concerns about severe adverse effects, its efficacy as a powerful treatment option is recognized, provided that risks are properly monitored (Guarnera, Bramanti, & Mazzon, 2017).

Use in Solid Organ Transplantation

Alemtuzumab has been utilized off-label in solid organ transplantation, mainly as an induction agent. Its ability to cause prolonged lymphocyte depletion even with a single dose makes it a notable choice in transplant immunosuppression. Its practical benefits, such as lower cost and fewer side effects compared to other agents, highlight its evolving role in this area (Magliocca & Knechtle, 2006).

Role in Treating Hematological Malignancies

Alemtuzumab's use extends to treating certain hematological malignancies. Its effectiveness in managing chronic lymphocytic leukaemia (CLL) and T-cell lymphomas is noted, although it is associated with frequent infectious complications. The need for screening and prophylaxis in these cases is emphasized to manage the associated infection risks (Thursky, Worth, Seymour, Prince, & Slavin, 2006).

Safety And Hazards

Alemtuzumab can cause serious infusion reactions that may cause death . Serious infusion reactions may happen when patients receive, or up to 24 hours or longer after they receive, Alemtuzumab . Most importantly secondary autoimmune disease affects 30%–40% of patients, predominantly impairing thyroid function .

properties

CAS RN

216503-57-0

Product Name

Alemtuzumab

Molecular Formula

C6468H10066N1732O2005S40

Molecular Weight

145454

synonyms

CAMPATH-1H;  GZ-402673;  LDP-03

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.